2-(3-THIOPHEN-2-YL-[1,2,4]OXADIAZOL-5-YL)-ETHYLAMINE
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Overview
Description
Biochemical Analysis
Biochemical Properties
The compound 2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine is known to undergo microwave-induced condensation with iminodiacetic acid to form corresponding piperazine-2,6-dione derivatives This reaction suggests that the compound may interact with enzymes, proteins, and other biomolecules involved in this process
Molecular Mechanism
It is known to undergo condensation reactions, suggesting it may interact with biomolecules and potentially influence enzyme activity and gene expression
Metabolic Pathways
It is known to undergo condensation reactions, suggesting it may interact with enzymes or cofactors involved in these pathways
Preparation Methods
The synthesis of 2-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-ethylamine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif. The reaction conditions are mild, and the yields are generally high, making this a practical approach for both laboratory and industrial-scale synthesis.
Chemical Reactions Analysis
2-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-ethylamine involves its interaction with specific molecular targets and pathways. For example, some derivatives of oxadiazoles have been shown to affect acetylcholine receptors, leading to their potential use as nematicides . The compound’s effects are mediated through its binding to these receptors, which can disrupt normal cellular functions and lead to the desired biological outcomes.
Comparison with Similar Compounds
2-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-ethylamine can be compared to other similar compounds, such as:
1-(Thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine: This compound also contains the oxadiazole and thiophene rings but has a different substitution pattern.
Tioxazafen (3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole): This compound is a broad-spectrum nematicide with a similar core structure but different functional groups. The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethylamine group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c9-4-3-7-10-8(11-12-7)6-2-1-5-13-6/h1-2,5H,3-4,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVSRQXVYJAAPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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